molecular formula C17H19NO5S B4960979 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B4960979
M. Wt: 349.4 g/mol
InChI Key: ALGGJJNMJBRNAW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit certain enzymes that play a crucial role in various biological processes.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase, an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide reduces the production of bicarbonate and protons, leading to a decrease in the overall acidity of the body. This mechanism of action has been shown to be effective in reducing intraocular pressure in glaucoma patients and in reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of bicarbonate and protons, leading to a decrease in the overall acidity of the body. This has been shown to be effective in reducing intraocular pressure in glaucoma patients. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments include its ability to inhibit the activity of carbonic anhydrase, its anti-inflammatory and anti-cancer properties, and its potential therapeutic applications in various diseases. However, there are also limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments, including its potential toxicity, its limited solubility in water, and its potential interactions with other compounds.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One potential direction is to explore its potential therapeutic applications in other diseases, such as arthritis and Alzheimer's disease. Another direction is to investigate the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide for various diseases. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has shown great potential in scientific research and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxy-4,5-dimethylbenzenesulfonamide in the presence of a base such as triethylamine to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, a disease characterized by increased intraocular pressure. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-8-16(21-3)17(9-12(11)2)24(19,20)18-13-4-5-14-15(10-13)23-7-6-22-14/h4-5,8-10,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGGJJNMJBRNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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